1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride
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Overview
Description
1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride is a chemical compound that belongs to the class of cyclopropylamines. It is a white crystalline powder that is soluble in water and has a molecular weight of 149.67 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride typically involves the reaction of 1-isobutylcyclopropylamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 1-Isobutylcyclopropylamine
Reagents: Formaldehyde, Hydrogen Chloride
Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reagents and conditions. The process is optimized for high yield and purity, and involves steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Isopropylcyclopropylamine hydrochloride
- 1-Cyclohexylcyclopropylamine hydrochloride
- 1-Cyclopentylcyclopropylamine hydrochloride
Comparison
1-(1-Isobutylcyclopropyl)-N-methylmethanamine hydrochloride is unique due to its specific structural features, such as the presence of an isobutyl group and a cyclopropyl ring. These structural characteristics contribute to its distinct chemical and biological properties, making it different from other similar compounds. For example, the presence of the isobutyl group can influence the compound’s lipophilicity and receptor binding affinity, leading to variations in its biological activity compared to other cyclopropylamines.
Properties
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)cyclopropyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)6-9(4-5-9)7-10-3;/h8,10H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXSZBACBVFSOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(CC1)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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